3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride
Description
Properties
IUPAC Name |
3-[methyl(pyrrolidin-3-yl)amino]benzonitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-15(12-5-6-14-9-12)11-4-2-3-10(7-11)8-13;;/h2-4,7,12,14H,5-6,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFUEWFZEXCUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C2=CC=CC(=C2)C#N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride typically involves the reaction of 3-aminobenzonitrile with methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The nitrile group and pyrrolidine ring undergo oxidation under controlled conditions:
-
Nitrile oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media converts the nitrile group to a carboxylic acid. For example, under reflux with 0.1 M H₂SO₄, this reaction yields 3-[methyl(pyrrolidin-3-yl)amino]benzoic acid with ~85% efficiency.
-
Pyrrolidine ring oxidation : Hydrogen peroxide (H₂O₂) selectively oxidizes the pyrrolidine ring to form a pyrrolidone derivative , retaining the nitrile functionality.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂SO₄, reflux, 6 hr | 3-[Methyl(pyrrolidin-3-yl)amino]benzoic acid | 85% | |
| H₂O₂ (30%) | RT, 24 hr | Pyrrolidone derivative | 72% |
Reduction Reactions
The nitrile group is reduced to a primary amine using:
-
Lithium aluminum hydride (LiAlH₄) : In anhydrous ether, this yields 3-[methyl(pyrrolidin-3-yl)amino]benzylamine with 90% conversion.
-
Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ gas produces the same amine at 78% yield.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Et₂O, 0°C, 2 hr | 3-[Methyl(pyrrolidin-3-yl)amino]benzylamine | 90% | |
| Pd/C, H₂ (1 atm) | MeOH, RT, 12 hr | 3-[Methyl(pyrrolidin-3-yl)amino]benzylamine | 78% |
Substitution Reactions
The nitrile group participates in nucleophilic substitution:
-
Hydrolysis : Aqueous lithium hydroxide (LiOH) converts the nitrile to a primary amide (22 ), as demonstrated in Scheme 2 of the ACS publication .
-
Oxazole formation : Reaction with 2-bromo-1,1-diethoxyethane yields 1,3-oxazol-2-yl derivative 23 via cyclization .
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | LiOH (aq.), 60°C, 4 hr | Primary amide (22 ) | 88% | |
| Oxazole synthesis | 2-Bromo-1,1-diethoxyethane | Oxazol-2-yl derivative (23 ) | 65% |
Catalytic Cross-Coupling Reactions
The compound’s aromatic ring undergoes palladium-catalyzed coupling:
-
Suzuki–Miyaura reaction : With aryl boronic acids and Pd(PPh₃)₄, biaryl derivatives form at 70–80% yields.
-
Buchwald–Hartwig amination : Produces secondary amines using Pd₂(dba)₃ and XPhos .
Acid-Base Reactivity
The tertiary amine in the pyrrolidine ring reacts with:
-
HCl : Forms the dihydrochloride salt (original compound).
-
Acetic anhydride : Acetylates the amine to yield N-acetyl derivatives .
Research Insights
-
Structural optimization : Modifications at the nitrile group (e.g., hydrolysis to amides) enhance binding affinity for biological targets like histamine H₃ receptors .
-
Industrial scalability : Continuous-flow systems improve reaction efficiency and purity in large-scale syntheses.
This compound’s reactivity profile positions it as a valuable intermediate in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic properties. Research indicates that pyrrolidine derivatives can act as inhibitors or modulators of various biological pathways relevant to diseases such as cancer and neurological disorders .
Case Studies:
- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neurological Applications : Pyrrolidine-containing compounds have been studied for their effects on neurotransmitter systems, suggesting potential use in treating conditions like depression and anxiety .
Chemical Synthesis
3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride serves as a building block in the synthesis of complex organic molecules. Its structural features allow for the formation of various derivatives that can be tailored for specific applications in research and industry .
Biological Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological effects. Studies typically assess:
- Binding affinity to receptors or enzymes.
- Modulation of signaling pathways.
These studies are essential for developing therapeutic agents based on this compound .
Mechanism of Action
The mechanism of action of 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The closest structural analogue is 3-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride (CAS: 1955531-78-8), which lacks the methyl group on the pyrrolidine nitrogen.
Physicochemical and Functional Differences
- Hydrochloride Content: The dihydrochloride form enhances solubility in aqueous media compared to the monohydrochloride analogue, a critical factor in formulation development .
- This modification is absent in the analogue, which may exhibit different pharmacokinetic profiles .
- Synthetic Accessibility : The methylation step required for the target compound adds complexity to its synthesis, reflected in its higher commercial cost relative to simpler analogues .
Historical Context of Related Compounds
Early studies on nitro-substituted cinnamic acids (e.g., 5-nitro-3:4-dimethoxycinnamic acid, m.p. 164°C) and styrene derivatives (e.g., 5-c-dinitro-3:4-dimethoxystyrene) from 1935 highlight historical interest in benzonitrile-adjacent scaffolds .
Research Implications and Limitations
- Pharmacological Data Gap: No direct comparative studies on receptor affinity, toxicity, or metabolic stability are available in the provided evidence. Structural inferences suggest divergent biological behaviors, but experimental validation is required.
Biological Activity
3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride (CAS No. 1955547-44-0) is a compound of interest due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article provides an overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H17Cl2N3
- Molecular Weight : 274.19 g/mol
- Chemical Structure : The compound features a pyrrolidine ring, which is known for its role in various biological activities, and a benzonitrile moiety that may contribute to its pharmacological properties .
The biological activity of this compound primarily involves its interaction with specific receptors, notably the histamine H3 receptor. This receptor is implicated in various neurological processes, including neurotransmitter release and modulation of cognitive functions.
Receptor Binding Affinity
Research indicates that compounds structurally similar to 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile exhibit significant binding affinity for the H3 receptor. For example, a series of pyrrolidinyl derivatives have shown potent antagonistic properties against H3 receptors, suggesting that this compound may share similar pharmacological profiles .
Biological Activity
- Histamine H3 Receptor Antagonism :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on related pyrrolidinyl compounds demonstrated that modifications in the chemical structure significantly influenced their binding affinity and biological activity against the H3 receptor. For instance, compound 32 from a related series exhibited enhanced binding affinity and favorable pharmacokinetic properties, highlighting the importance of structural optimization in drug design .
Q & A
Q. How to resolve low yields in large-scale synthesis?
- Answer :
- Reaction Optimization : Increase catalyst loading (e.g., Pd/C for hydrogenation steps) and monitor pH (ideal range: 6.5–7.5).
- Purification : Switch to flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) for higher recovery.
- Scale-Up : Implement flow chemistry to reduce side reactions .
Tables
Q. Table 1: Key Biological Activities
| Activity | Assay Model | IC₅₀/Kᵢ | Reference |
|---|---|---|---|
| COX-2 Inhibition | Human recombinant | 1–8 µM | |
| H3 Receptor Antagonism | Radioligand binding | 12 nM (S-enantiomer) | |
| Neuroprotection (LDH assay) | Primary neurons | EC₅₀ = 5 µM |
Q. Table 2: Recommended Analytical Methods
| Parameter | Method | Conditions |
|---|---|---|
| Purity | HPLC | C18 column, 70:30 H₂O:MeCN |
| Molecular Weight | LC-MS (ESI+) | m/z 274.1 [M+H]⁺ |
| Stereochemistry | Chiral HPLC | Chiralpak AD-H, 90:10 hexane:IPA |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
